(Z)-Ajoene

描述

(Z)-Ajoene is a sulfur-containing compound derived from garlic (Allium sativum). It is known for its various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound exists in two geometric isomers, (E)-Ajoene and this compound, with the latter being more biologically active.

准备方法

Synthetic Routes and Reaction Conditions: (Z)-Ajoene can be synthesized from allicin, another sulfur compound found in garlic. The synthesis involves the reaction of allicin with allyl alcohol under acidic conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature.

Industrial Production Methods: Industrial production of this compound involves the extraction of allicin from garlic, followed by its conversion to this compound using the aforementioned synthetic route. The process is optimized to maximize yield and purity, often involving purification steps such as chromatography.

化学反应分析

Types of Reactions: (Z)-Ajoene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can yield thioethers.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are employed under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted ajoene derivatives.

科学研究应用

Antitumor Activity

(Z)-Ajoene exhibits significant antitumor properties, as demonstrated in various studies:

- In Vitro Studies : Research indicates that this compound inhibits the growth of several human tumor cell lines. The half-maximal inhibitory concentration (IC50) values range from 5.2 mM to 26.1 mM. Notably, it induces cell cycle arrest in the G2/M phase and disrupts microtubule assembly at concentrations as low as 1 µM .

- In Vivo Studies : In animal models, this compound has shown a substantial reduction in tumor growth. For instance, it inhibited tumor growth by 38% in mice with sarcoma 180 and by 42% in those with hepatocarcinoma 22 .

Table 1: Antitumor Effects of this compound

| Study Type | Cell Line/Model | IC50 (mM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| In Vitro | HL60 | 5.2 | - |

| In Vitro | Various Tumor Cells | 26.1 | - |

| In Vivo | Sarcoma 180 | - | 38 |

| In Vivo | Hepatocarcinoma 22 | - | 42 |

Antioxidant Properties

This compound also plays a crucial role in enhancing the body's antioxidant defenses:

- Mechanism of Action : It upregulates the expression of NQO1, an antioxidant enzyme, by activating the Nrf2 signaling pathway. This process is linked to reactive oxygen species (ROS) generation, which is essential for Nrf2 activation .

- Cellular Effects : In non-tumorigenic breast epithelial cells (MCF-10A), this compound significantly increased NQO1 levels at non-toxic concentrations, demonstrating its potential as a protective agent against oxidative stress .

Table 2: Antioxidant Effects of this compound

| Parameter | Result |

|---|---|

| NQO1 Expression | Upregulated |

| Nrf2 Activation | Enhanced |

| ROS Accumulation | Observed |

Antithrombotic Effects

The antithrombotic properties of this compound have been extensively studied:

- Platelet Aggregation Inhibition : Clinical studies have shown that this compound can inhibit platelet aggregation significantly more than other known agents. For example, ingestion of ajoene resulted in a complete inhibition of collagen-induced platelet aggregation in rabbits .

- Human Studies : A study involving patients with coronary ailments reported pronounced inhibition of platelet aggregation following the consumption of ajoene capsules fortified with garlic extract .

Table 3: Antithrombotic Effects of this compound

| Study Type | Subject Type | Platelet Aggregation Inhibition (%) |

|---|---|---|

| Animal Study | Rabbits | 100 |

| Human Study | Patients with Coronary Ailments | Significant reduction observed |

作用机制

(Z)-Ajoene exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

相似化合物的比较

(E)-Ajoene: The geometric isomer of (Z)-Ajoene, less biologically active.

Allicin: The precursor to ajoene, also exhibits antimicrobial properties.

Diallyl Disulfide: Another sulfur compound from garlic, known for its anticancer properties.

Uniqueness: this compound is unique due to its higher biological activity compared to its (E)-isomer and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications.

生物活性

(Z)-Ajoene, a sulfur-rich compound derived from garlic (Allium sativum), has garnered significant attention in recent years due to its diverse biological activities. This article explores the various mechanisms through which this compound exerts its effects, including its antioxidant, antimicrobial, and anticancer properties.

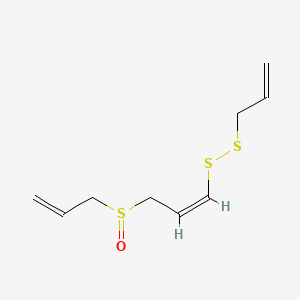

Chemical Structure and Properties

This compound is chemically classified as 4,5,9-trithiadodec-1,6,11-thiene-9 oxide. It exists as two isomers: E-ajoene and Z-ajoene, with the latter being more biologically active. The molecular formula for this compound is , and it has a molecular weight of approximately 235.0282 Da .

Antioxidant Activity

This compound has been shown to up-regulate the expression of antioxidant enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), in non-tumorigenic breast epithelial cells (MCF-10A). This effect is mediated through the activation of nuclear factor E2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress. In a study, treatment with this compound at concentrations up to 20 μM resulted in a significant increase in NQO1 expression over time, demonstrating its potential as an antioxidant agent .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. In vitro studies have shown that ajoene can inhibit quorum sensing (QS) mechanisms in bacteria, which are critical for their virulence and biofilm formation. A mouse model demonstrated that ajoene treatment led to significant clearance of P. aeruginosa infections compared to untreated controls . The compound also enhances the efficacy of conventional antibiotics like tobramycin when used in combination therapy .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it inhibits tumor cell growth across various cancer cell lines. For instance, it exhibited IC50 values ranging from 5.2 mM to 26.1 mM against different human tumor cell lines . In vivo experiments showed that this compound reduced tumor growth by 38% in mice with sarcoma 180 and by 42% in those with hepatocarcinoma 22 . The mechanism behind its anticancer activity appears to involve microtubule disassembly and cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

- Antioxidant Mechanism : A study published in the Journal of Clinical Pharmacy highlighted how this compound enhances NQO1 expression through ROS-mediated activation of Nrf2 in MCF-10A cells .

- Antimicrobial Effects : Research detailed in the Journal of Antimicrobial Chemotherapy demonstrated that ajoene significantly inhibited QS-regulated gene expression in Pseudomonas aeruginosa, showcasing its potential as an antipathogenic drug .

- Anticancer Activity : A comprehensive study published in Carcinogenesis illustrated that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells by disrupting microtubule dynamics .

Summary Table of Biological Activities

属性

IUPAC Name |

(Z)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXELFRRANAOWSF-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSC=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSS/C=C\CS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318564 | |

| Record name | (Z)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92285-00-2, 92285-01-3 | |

| Record name | (Z)-Ajoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92285-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ajoene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AJOENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XLK7547H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ajoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。